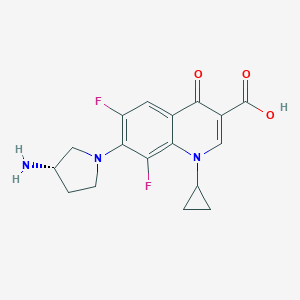

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

概要

説明

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

Cyclopropylation: Introduction of the cyclopropyl group to the quinoline ring.

Fluorination: Incorporation of fluorine atoms at specific positions on the quinoline ring.

Amination: Introduction of the amino group to the pyrrolidine ring.

Carboxylation: Addition of the carboxylic acid group to the quinoline ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

Continuous Flow Processing: Streamlined synthesis with continuous input of reactants and output of the product, enhancing efficiency and scalability.

化学反応の分析

Types of Reactions

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.

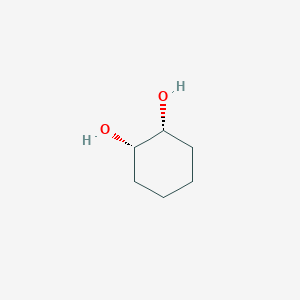

Reduction: Reduction of the carbonyl group to a hydroxyl group.

Substitution: Replacement of the fluorine atoms with other substituents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex quinolone derivatives.

Biology: Studied for its antibacterial properties and mechanism of action against various bacterial strains.

Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations.

作用機序

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.

類似化合物との比較

Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline ring.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria compared to other quinolones.

Uniqueness

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which confer specific antibacterial properties and pharmacokinetic advantages. Its ability to target resistant bacterial strains makes it a valuable compound in the fight against antibiotic resistance.

特性

CAS番号 |

133298-78-9 |

|---|---|

分子式 |

C17H17F2N3O3 |

分子量 |

349.33 g/mol |

IUPAC名 |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |

InChIキー |

UHBXZNXCIZHGFF-QMMMGPOBSA-N |

SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |

異性体SMILES |

C1CN(C[C@H]1N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |

正規SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |

Key on ui other cas no. |

133298-78-9 |

同義語 |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quino line-3-carboxylic acid |

製品の起源 |

United States |

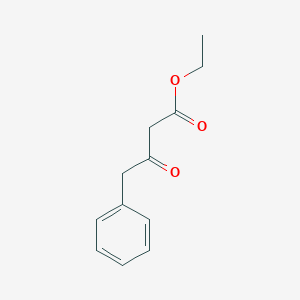

Synthesis routes and methods I

Procedure details

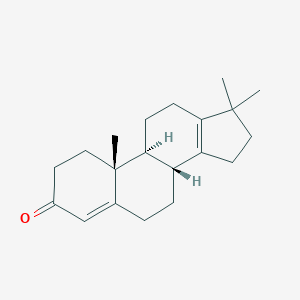

Synthesis routes and methods II

Procedure details

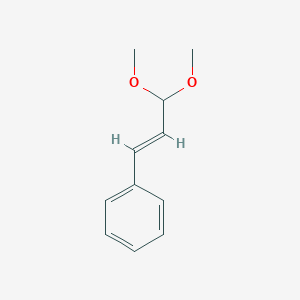

Synthesis routes and methods III

Procedure details

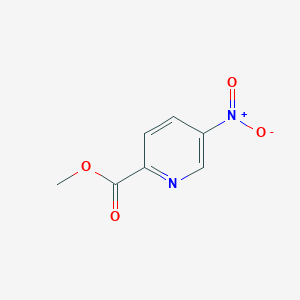

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)